molecular formula C23H18FN3O4S B2579227 Ethyl 5-(3-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-24-8

Ethyl 5-(3-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2579227
M. Wt: 451.47
InChI Key: TYYHFNUXYKQFSI-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Fluorescent Molecules and Herbicidal Activity

One study focused on synthesizing trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones derivatives. Among these, specific derivatives were identified as novel fluorescent molecules with stronger fluorescence intensity compared to their methyl analogues. Furthermore, some derivatives exhibited potential as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, showcasing more activity than their methyl analogues, indicating their utility in developing new herbicidal agents (Wu et al., 2006).

Anticancer Activity

Another research avenue involves the utilization of thieno incorporated thioureido substituents as precursors for novel heterocycles. Specific compounds synthesized from these precursors demonstrated potent anticancer activity against the colon HCT-116 human cancer cell line. This indicates the potential of such compounds in the development of new anticancer therapies (Abdel-Motaal et al., 2020).

Heterocyclic Synthesis

Research into pyridazine derivatives has led to the synthesis of different heterocycles, starting from ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate. This work highlights the versatility of pyridazine derivatives in synthesizing a range of heterocyclic compounds, which could have various scientific and pharmacological applications (Deeb & El-Abbasy, 2006).

Antimicrobial Evaluation

Further studies have explored the synthesis of new pyrimidine derivatives from ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, leading to a variety of heterocyclic compounds with evaluated antimicrobial properties. Such research underscores the potential of these compounds in developing new antimicrobial agents (Farag et al., 2008).

Safety And Hazards

This involves studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken while handling it.


Future Directions

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properties

IUPAC Name

ethyl 5-[(3-fluorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O4S/c1-3-31-23(30)19-17-12-32-21(25-20(28)14-5-4-6-15(24)11-14)18(17)22(29)27(26-19)16-9-7-13(2)8-10-16/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYHFNUXYKQFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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